molecular formula C11H12N2 B12878338 (4-(1H-Pyrrol-2-yl)phenyl)methanamine

(4-(1H-Pyrrol-2-yl)phenyl)methanamine

Cat. No.: B12878338
M. Wt: 172.23 g/mol
InChI Key: QHDKJMICNWVUAM-UHFFFAOYSA-N
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Description

(4-(1H-Pyrrol-2-yl)phenyl)methanamine: is an organic compound that features a pyrrole ring attached to a phenyl group, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-Pyrrol-2-yl)phenyl)methanamine typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Attachment to the Phenyl Group: The pyrrole ring is then attached to a phenyl group through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of the pyrrole with a halogenated benzene compound in the presence of a palladium catalyst.

    Introduction of the Methanamine Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (4-(1H-Pyrrol-2-yl)phenyl)methanamine can undergo oxidation reactions, where the methanamine group is oxidized to form an imine or a nitrile derivative.

    Reduction: The compound can also undergo reduction reactions, where the pyrrole ring or the phenyl group is reduced to form saturated derivatives.

    Substitution: Substitution reactions can occur at the phenyl group or the pyrrole ring, where hydrogen atoms are replaced by other functional groups such as halogens, alkyl groups, or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide, N-chlorosuccinimide).

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Saturated derivatives of the pyrrole ring or phenyl group.

    Substitution: Halogenated, alkylated, or nitrated derivatives.

Scientific Research Applications

(4-(1H-Pyrrol-2-yl)phenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which (4-(1H-Pyrrol-2-yl)phenyl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors and metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

    (4-(1H-Pyrrol-2-yl)phenyl)ethanamine: Similar structure but with an ethanamine group instead of a methanamine group.

    (4-(1H-Pyrrol-2-yl)phenyl)propanamine: Similar structure but with a propanamine group.

    (4-(1H-Pyrrol-2-yl)phenyl)butanamine: Similar structure but with a butanamine group.

Uniqueness

(4-(1H-Pyrrol-2-yl)phenyl)methanamine is unique due to its specific combination of a pyrrole ring, phenyl group, and methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

[4-(1H-pyrrol-2-yl)phenyl]methanamine

InChI

InChI=1S/C11H12N2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7,13H,8,12H2

InChI Key

QHDKJMICNWVUAM-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=CC=C(C=C2)CN

Origin of Product

United States

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